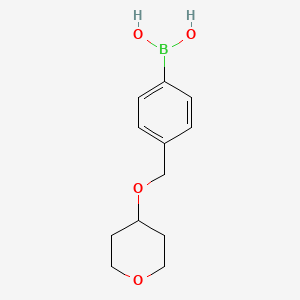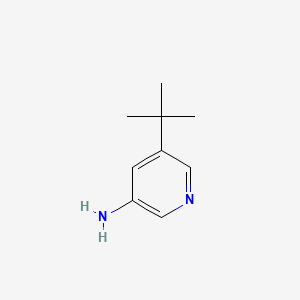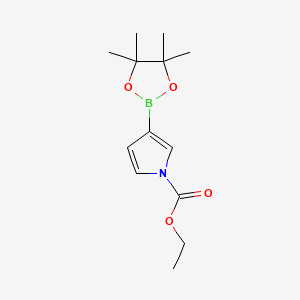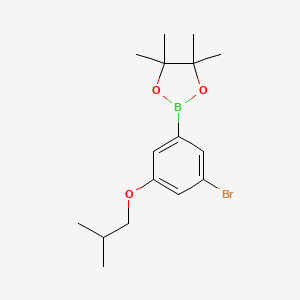
(2-アミノ-4-ブロモフェニル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-Amino-4-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 4-position
科学的研究の応用
(2-Amino-4-bromophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-4-bromophenyl)acetic acid may also interact with various biological targets.
Mode of Action
(2-Amino-4-bromophenyl)acetic acid is a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as growth and development.
Biochemical Pathways
It’s known that plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that the compound may be involved in amino acid metabolism or other related biochemical pathways.
Result of Action
It’s known that the compound has a growth inhibitory effect and causes a depolarization effect on the transmembrane potential difference . This suggests that the compound may influence cellular processes such as growth and development.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction, where phenylacetic acid is treated with bromine and a catalyst such as mercuric oxide to yield a mixture of 2- and 4-bromophenylacetic acids. The desired 4-isomer can be isolated through fractional crystallization .
Industrial Production Methods
Industrial production methods for (2-Amino-4-bromophenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2-Amino-4-bromophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to yield the corresponding phenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of (2-Amino-4-bromophenyl)acetic acid.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-4-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-Amino-4-fluorophenylacetic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness
(2-Amino-4-bromophenyl)acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
特性
IUPAC Name |
2-(2-amino-4-bromophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGJOJCDAVQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


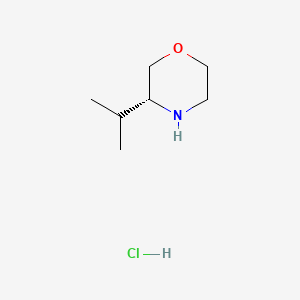
![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
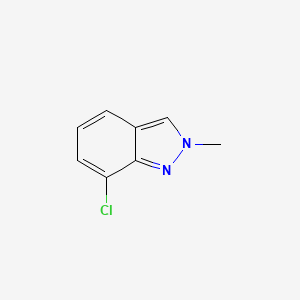
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
